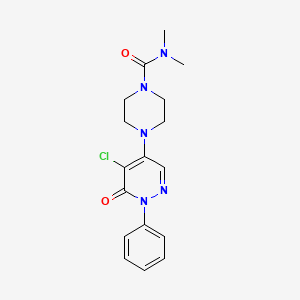![molecular formula C14H10F3NO4 B7546527 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate, also known as AN-3485, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models.
Mechanism of Action
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various biological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting PDE4, this compound can reduce inflammation, promote apoptosis, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting apoptosis, inhibiting the growth of cancer cells, and improving cognitive function. These effects have been observed in both in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate has several advantages for lab experiments, including its high purity and specificity. However, it also has some limitations, including its high cost and limited availability.
Future Directions
There are several potential future directions for [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate research, including further studies on its therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, there is a need for more research on the safety and efficacy of this compound in humans. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more widely available for research purposes.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PDE4, and it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations, and there is a need for more research on its safety and efficacy in humans.
Synthesis Methods
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method has been described in detail in scientific literature, and it involves the use of specialized equipment and techniques. The final product is a white powder that is used for research purposes.
properties
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)22-10-5-3-9(4-6-10)13(20)21-8-12(19)11-2-1-7-18-11/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWTCCWHCILPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)


